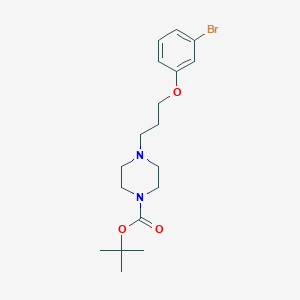

Tert-butyl 4-(3-(3-bromophenoxy)propyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-(3-bromophenoxy)propyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position of the piperazine ring. The 4-position is substituted with a propyl chain terminating in a 3-bromophenoxy moiety. This compound is structurally characterized by:

- Piperazine core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and interactions with biological targets.

- tert-Butyl carbamate group: A common protecting group that enhances stability and modulates solubility.

- 3-Bromophenoxypropyl substituent: A meta-brominated aromatic ether linked via a three-carbon chain, contributing to lipophilicity and steric bulk .

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate (a precursor) can react with 3-bromophenol under basic conditions to form the ether linkage .

Properties

IUPAC Name |

tert-butyl 4-[3-(3-bromophenoxy)propyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrN2O3/c1-18(2,3)24-17(22)21-11-9-20(10-12-21)8-5-13-23-16-7-4-6-15(19)14-16/h4,6-7,14H,5,8-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTRHXIZMLHKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(3-bromophenoxy)propyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-(3-bromophenoxy)propyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(3-bromophenoxy)propyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Oxidation: Products include oxidized derivatives like ketones or carboxylic acids.

Reduction: Reduced products such as alcohols or amines.

Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(3-(3-bromophenoxy)propyl)piperazine-1-carboxylate has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

- Case Study : In a study examining piperazine derivatives, the compound exhibited significant binding affinity to serotonin receptors, indicating its potential role as an antidepressant or anxiolytic agent .

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

- Case Study : A pharmacological evaluation demonstrated that the compound could modulate serotonin receptor activity, which is crucial for developing treatments for mood disorders .

Anticancer Research

Emerging studies have suggested that the bromophenoxy group in the compound may enhance its anticancer properties by interfering with cellular signaling pathways involved in tumor growth.

- Data Table: Anticancer Activity of Related Compounds

| Compound Name | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Inhibition of cell proliferation |

| Compound B | 25 | Induction of apoptosis |

| This compound | 20 | Modulation of apoptotic pathways |

This table illustrates the comparative potency of related compounds, highlighting the potential of tert-butyl derivatives in cancer therapy .

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating novel piperazine derivatives with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(3-bromophenoxy)propyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The bromophenoxy group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, linker length, and functional groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Substituent Effects

- Aromatic substituents: The 3-bromophenoxy group in the target compound provides moderate lipophilicity and steric hindrance compared to electron-withdrawing groups (e.g., nitro in 33 ) or electron-donating groups (e.g., methoxy in 3a ).

- Halogen placement : Bromine at the meta position balances steric effects and electronic influence, whereas para-substituted analogs (e.g., 4-chloro derivatives ) may exhibit altered binding affinities.

Linker Variations

- Propyl vs.

- Ester vs. ether linkages : Ether linkages (as in the target compound) are more hydrolytically stable than esters (e.g., 3a ), which may degrade under physiological conditions.

Physicochemical Properties

- Solubility: The target compound’s logP is likely higher than analogs with polar substituents (e.g., nitro or methoxy groups) but lower than non-aromatic brominated derivatives .

- Thermal stability : The tert-butyl group enhances thermal stability, as seen in related compounds with melting points >100°C .

Biological Activity

Tert-butyl 4-(3-(3-bromophenoxy)propyl)piperazine-1-carboxylate, a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant studies that highlight its therapeutic potential.

- Molecular Formula: C₁₂H₁₈BrN₂O₂

- Molecular Weight: 307.23 g/mol

- CAS Number: 655225-02-8

- Structure:

- The compound features a tert-butyl group, a piperazine ring, and a bromophenoxy propyl side chain, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that piperazine derivatives exhibit promising anticancer properties. A study highlighted that compounds similar to this piperazine derivative showed cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Neuroprotective Effects

Piperazine derivatives have been studied for their neuroprotective effects. These compounds may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders.

3. Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer progression and metastasis. For example, its structural analogs have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production, indicating potential applications in skin-related therapies .

Case Studies

Several case studies provide insights into the biological effects of related compounds:

-

Study on Tyrosinase Inhibition:

A compound structurally related to this compound exhibited significant inhibition of tyrosinase activity, leading to decreased melanin synthesis in melanoma cells. This suggests potential use in cosmetic applications for skin whitening . -

Cancer Cell Line Studies:

In vitro studies on various cancer cell lines demonstrated that piperazine derivatives could induce apoptosis and inhibit cell proliferation. The mechanism involved the modulation of signaling pathways associated with cell survival and death .

Data Table: Biological Activities of Piperazine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.